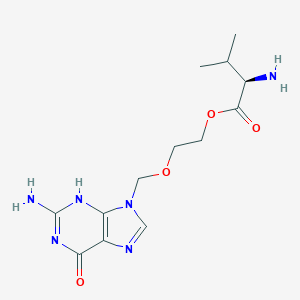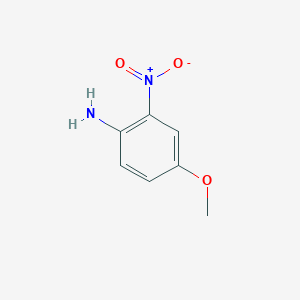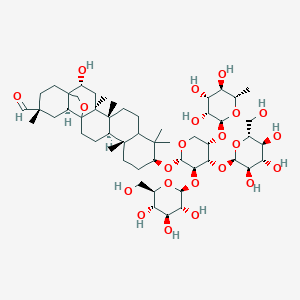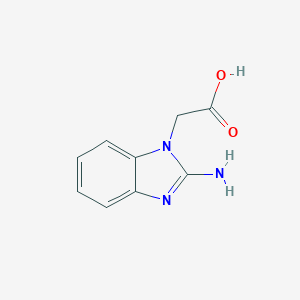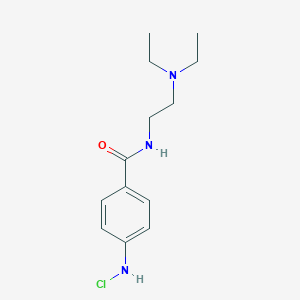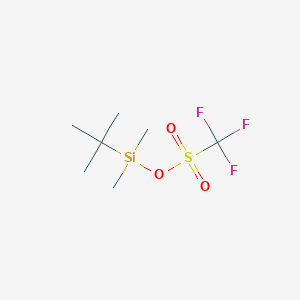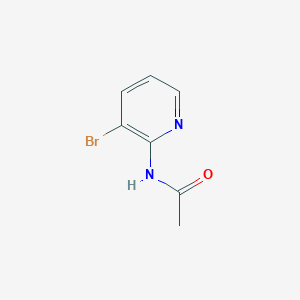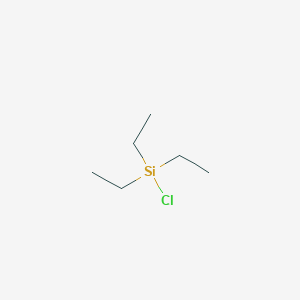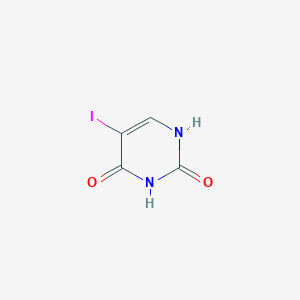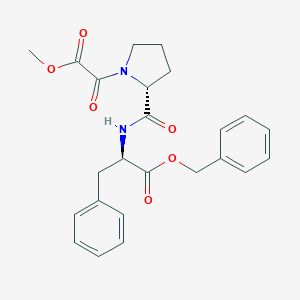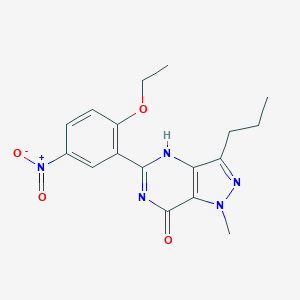
Nitrodenafil
Descripción general
Descripción
Nitrodenafil is a chemical compound with the molecular formula C17H19N5O4 . It is a synthetic analogue of sildenafil, a medication used to treat erectile dysfunction .
Molecular Structure Analysis
Nitrodenafil has a molecular weight of 357.4 g/mol . Its InChI (International Chemical Identifier) isInChI=1S/C17H19N5O4/c1-4-6-12-14-15 (21 (3)20-12)17 (23)19-16 (18-14)11-9-10 (22 (24)25)7-8-13 (11)26-5-2/h7-9H,4-6H2,1-3H3, (H,18,19,23) . This provides a unique textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Nitrodenafil has a density of 1.4±0.1 g/cm3, a boiling point of 579.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 93.7±0.5 cm3, and it has a molar volume of 252.1±7.0 cm3 .Aplicaciones Científicas De Investigación
Nitrodenafil in Dietary Supplements
Nitrodenafil, an analogue of sildenafil, has been detected in dietary supplements. A study identified it as a derivative of the phosphodiesterase-5 inhibitor aildenafil with a nitrosamine moiety, named nitroso-prodenafil. This study highlighted the potential risks associated with the use of such unapproved drugs in supplements (Venhuis et al., 2011).
Nitrodenafil's Structural Analysis
A comprehensive study on the structural analysis of nitrodenafil revealed that it is a sildenafil analogue. Through techniques like LC-UV, LC/MS, high-resolution MS, NMR spectrometry, and X-ray crystal structure analysis, its structure was established, further contributing to the understanding of such compounds in scientific research (Sakamoto et al., 2012).
Overview of Phosphodiesterase-5 Inhibitors
While nitrodenafil specifically wasn't the focus, studies on phosphodiesterase-5 inhibitors, to which nitrodenafil is related, provide insights into the broader category of these compounds. These studies delve into the mechanisms of action, potential therapeutic applications, and the biological interactions of PDE-5 inhibitors, offering a foundational understanding relevant to nitrodenafil research (Rosen & Kostis, 2003).
Nitrodenafil's Implication in Neuroprotection
Although not directly focused on nitrodenafil, studies on PDE5 inhibitors, a class nitrodenafil belongs to, have explored their potential in neuroprotection. For example, sildenafil has been shown to protect against neurotoxicity by modulating factors like calpain, CREB, and BDNF, which could be relevant in understanding nitrodenafil's potential in similar applications (Puerta et al., 2010).
Cardioprotection and Phosphodiesterase-5 Inhibition
Research on PDE-5 inhibitors, including sildenafil and vardenafil, has suggested their role in cardioprotection, which can be a significant aspect when considering the research applications of similar compounds like nitrodenafil. These inhibitors have been found to exert cardioprotective effects through mechanisms involving nitric oxide and mitochondrial channels, potentially offering insights into nitrodenafil's applications in cardiovascular research (Kukreja et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMINGHHRIRWKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611630 | |
| Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrodenafil | |
CAS RN |
147676-99-1 | |
| Record name | Nitrodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITRODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P17UA8F92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



